One of the most prominent scientific research applications of Barium Fluoride is its use as a scintillator. Barium fluoride is a highly efficient material that converts high-energy radiation, such as X-rays, gamma rays, and alpha and beta particles, into visible light. This light can then be detected by photomultiplier tubes (PMTs) and converted into electrical signals for analysis.
Barium fluoride is particularly valuable due to its several key properties for scintillation detection:
These properties make Barium Fluoride a crucial component in various scientific instruments:
Beyond its role in scintillation, Barium Fluoride finds applications in other areas of scientific research:
Barium fluoride is an inorganic compound with the chemical formula . It appears as a colorless solid and is naturally found in the rare mineral known as frankdicksonite. Under standard conditions, barium fluoride adopts a fluorite structure, transitioning to a lead(II) chloride structure under high-pressure conditions. This compound is characterized by its high melting point of 1368°C and boiling point of 2260°C, along with a density of 4.89 g/cm³. Barium fluoride is known for its remarkable resilience against high-energy radiation, although it is less resistant to moisture compared to calcium fluoride and can degrade in the presence of water, especially affecting its optical properties in the vacuum ultraviolet spectrum .
These reactions highlight the compound's behavior as an ionic substance, exhibiting typical characteristics of ionic bonding such as high melting points and solubility patterns .
Barium fluoride can be synthesized through several methods:
Barium fluoride has diverse applications across various industries:
Research on barium fluoride interactions primarily focuses on its effects on biological systems and materials science. Studies have shown that exposure to moisture can significantly alter its optical properties, making it less effective for certain applications. Additionally, investigations into its interactions with other ions have provided insights into ionic transport mechanisms relevant in both environmental chemistry and biological systems .
Barium fluoride shares similarities with several other fluorides, particularly calcium fluoride and strontium fluoride. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Melting Point (°C) | Solubility in Water | Unique Features |
---|---|---|---|---|
Barium Fluoride | 1368 | Insoluble | High resistance to radiation | |
Calcium Fluoride | 1418 | Insoluble | More soluble than barium fluoride | |
Strontium Fluoride | 1470 | Slightly soluble | Higher melting point than barium | |
Lithium Fluoride | 845 | Soluble | Lower density; used in lithium batteries |
Barium fluoride's unique combination of high melting point, low solubility, and exceptional resistance to radiation makes it particularly valuable for specialized applications where these properties are critical .
Barium fluoride adopts the fluorite crystal structure under standard atmospheric conditions, which represents one of the most fundamental ionic crystal arrangements in solid-state chemistry [1]. The compound crystallizes in the cubic crystal system with the space group Fm3m, characterized by its face-centered cubic symmetry [2] [3]. In this arrangement, barium cations occupy the face-centered cubic lattice positions, while fluoride anions fill all available tetrahedral voids within the structure [4].
The fluorite structure exhibits a three-dimensional framework where each barium ion is coordinated by eight fluoride ions in a body-centered cubic geometry [16]. Conversely, each fluoride ion is tetrahedrally coordinated by four barium cations, forming a mixture of edge-sharing and corner-sharing tetrahedral units [16]. This coordination arrangement results in a coordination number of 8 for barium ions and 4 for fluoride ions [14] [17].
The structural stability of barium fluoride in the fluorite configuration stems from the optimal balance between electrostatic attractions and repulsions within the ionic lattice [1]. The barium ions, with their larger ionic radius of 1.35 Ångström, create sufficient space within the face-centered cubic framework to accommodate the fluoride ions in tetrahedral sites [19]. This arrangement maximizes the coordination numbers while maintaining overall electrical neutrality throughout the crystal structure [25].
Table 2.1: Structural Parameters of Barium Fluoride in Fluorite Structure
Parameter | Value | Reference |
---|---|---|
Crystal System | Cubic | [3] |
Space Group | Fm3m | [2] [16] |
Lattice Constant (a) | 6.196-6.201 nm | [4] [8] |
Density | 4.89 g/cm³ | [3] [18] |
Formula Units per Unit Cell | 4 | [8] |
Barium Coordination Number | 8 | [14] [17] |
Fluoride Coordination Number | 4 | [14] [17] |
Barium-Fluoride Bond Length | 2.72 Å | [16] |
Barium fluoride undergoes a series of pressure-induced structural phase transitions that fundamentally alter its crystallographic arrangement [1] [5]. The first major transition occurs at approximately 3.0 gigapascals, where the fluorite structure transforms into the cotunnite-type structure, characterized by the orthorhombic space group Pnma [10] [19]. This transformation represents a significant change in coordination geometry, with the barium coordination number increasing from 8 to 9 in the cotunnite phase [10].
The cotunnite structure exhibits lower symmetry compared to the fluorite arrangement, with barium ions occupying positions that allow for increased coordination with fluoride ions [10]. The volume collapse associated with this transition is approximately 8.6 percent, indicating substantial structural reorganization under pressure [10]. Theoretical calculations predict that this transition pressure decreases with increasing temperature, demonstrating the thermodynamic sensitivity of the phase boundary [19].
At higher pressures, typically around 12.8 to 15.5 gigapascals, barium fluoride undergoes a second major structural transformation to the hexagonal Ni₂In-type phase [10] [19]. This phase is characterized by the space group P6₃/mmc and represents the highest coordination environment observed in barium fluoride, with the barium coordination number reaching 11 [10]. The hexagonal phase exhibits a volume collapse of approximately 14.3 percent relative to the original fluorite structure [10].
Table 2.2: High-Pressure Phase Transitions in Barium Fluoride
Phase | Structure Type | Space Group | Transition Pressure (GPa) | Volume Change (%) | Coordination Number (Ba) |
---|---|---|---|---|---|
Phase I | Fluorite | Fm3m | Ambient | - | 8 |
Phase II | Cotunnite | Pnma | 3.0 | -8.6 | 9 |
Phase III | Ni₂In-type | P6₃/mmc | 12.8-15.5 | -14.3 | 11 |
The pressure-induced metallization of barium fluoride occurs at approximately 33 gigapascals, where the compound transitions from an insulating to a metallic state [10]. This electronic transition coincides with the structural changes but represents a separate phenomenon related to band gap closure under extreme compression [10].
In the vapor phase, barium fluoride exists as discrete molecular units that exhibit a non-linear geometric configuration [6] [15]. The gas-phase structure deviates significantly from the linear arrangement that might be expected based on simple electrostatic considerations [15]. Instead, the fluoride-barium-fluoride bond angle is approximately 108 degrees, creating a bent molecular geometry [6] [15].
This non-linear configuration in the vapor phase results from the complex interplay between electrostatic forces and orbital hybridization effects [15]. The bent geometry violates the predictions of simple valence shell electron pair repulsion theory, which would suggest a linear arrangement for a molecule with two bonding pairs and no lone pairs on the central atom [15]. The deviation from linearity indicates significant ionic character in the bonding, with the barium cation polarizing the electron density distribution around the fluoride anions [15].
The molecular structure in the vapor phase represents a quasilinear arrangement, where the molecule dynamically oscillates between linear and bent configurations [25]. This behavior reflects the relatively low energy barrier between different conformational states at elevated temperatures [25]. The non-linear geometry becomes more pronounced at higher temperatures, where thermal energy overcomes the electrostatic preferences for linear arrangements [6].
Table 2.3: Vapor Phase Molecular Parameters
Parameter | Value | Reference |
---|---|---|
F-Ba-F Bond Angle | 108° | [6] [15] |
Molecular Geometry | Non-linear/Bent | [6] [15] |
Configuration Type | Quasilinear | [25] |
Bonding Character | Predominantly Ionic | [15] |
The crystallographic parameters of barium fluoride have been precisely determined through extensive X-ray diffraction studies and theoretical calculations [4] [8] [18]. The lattice constant of the cubic fluorite structure at room temperature is 6.196 Ångström, with slight variations reported in different studies ranging from 6.1959 to 6.2001 Ångström [4] [8]. These variations reflect differences in measurement conditions, sample purity, and experimental techniques employed in different investigations [4].
The temperature dependence of the lattice parameter exhibits linear behavior in the range of 300 to 580 Kelvin, with a thermal expansion coefficient of 18.1 × 10⁻⁶ per Kelvin [21]. Above 580 Kelvin, the lattice expansion becomes non-linear, indicating the onset of significant thermal disorder in the fluoride sublattice [21]. This behavior is characteristic of superionic conductors, where anion mobility increases dramatically at elevated temperatures [21].
The bulk modulus of barium fluoride in the fluorite phase is approximately 79.64 gigapascals, indicating moderate resistance to compression [10]. The calculated density of 4.886 grams per cubic centimeter agrees well with experimental measurements of 4.89 grams per cubic centimeter [8] [18]. The unit cell contains four formula units of barium fluoride, consistent with the face-centered cubic arrangement of the fluorite structure [8].
Table 2.4: Crystallographic Parameters at Standard Conditions
Parameter | Value | Units | Reference |
---|---|---|---|
Lattice Constant (a) | 6.196 | Å | [4] |
Unit Cell Volume | 238.0 | ų | [4] |
Density (Calculated) | 4.886 | g/cm³ | [8] |
Density (Experimental) | 4.89 | g/cm³ | [18] |
Bulk Modulus | 79.64 | GPa | [10] |
Thermal Expansion Coefficient | 18.1 × 10⁻⁶ | K⁻¹ | [21] |
Formula Units per Unit Cell | 4 | - | [8] |
Molecular Weight | 175.32 | g/mol | [6] |
The temperature-dependent lattice parameters show systematic expansion with increasing temperature, following the relationship a(T) = a₀[1 + α(T - T₀)], where α represents the linear thermal expansion coefficient [21]. At elevated temperatures approaching the superionic transition, deviations from this linear relationship become apparent due to increased anion disorder [21].
The bonding in barium fluoride is predominantly ionic in character, arising from the complete transfer of electrons from barium to fluorine atoms [9] [12]. The barium atom, with its ground-state electronic configuration of [Xe]6s², readily loses its two valence electrons to form the Ba²⁺ cation [9]. Each fluorine atom, with its ground-state configuration of [He]2s²2p⁵, accepts one electron to achieve the stable [He]2s²2p⁶ configuration as the F⁻ anion [9].
The ionic nature of the bonding is evidenced by the large electronegativity difference between barium (0.89) and fluorine (3.98), resulting in complete electron transfer rather than covalent bond formation [9]. The Ba²⁺ cation adopts the stable noble gas configuration of xenon, while each F⁻ anion achieves the neon configuration [9]. This complete electron transfer results in discrete ionic charges that interact through pure electrostatic forces within the crystal lattice [9].
The electronic band structure calculations reveal that barium fluoride is a wide-bandgap insulator with a fundamental band gap of approximately 10.8 electron volts [7]. The valence band is dominated by fluorine 2p orbitals, while the conduction band consists primarily of barium 5d and 6s orbitals [7]. The large band gap confirms the ionic nature of the bonding and explains the excellent optical transparency of barium fluoride across a wide spectral range [7].
In the crystal structure, the Ba-F bond lengths are 2.72 Ångström, reflecting the optimal balance between electrostatic attraction and ionic repulsion [16]. The bond strength is determined by the Madelung constant of the fluorite structure, which quantifies the electrostatic energy per ion pair in the crystal lattice [16]. The high coordination numbers (8 for barium, 4 for fluorine) maximize the electrostatic stabilization energy while maintaining the charge neutrality requirement [16].
Table 2.5: Electronic and Bonding Parameters
Parameter | Value | Units | Reference |
---|---|---|---|
Barium Ion Configuration | [Xe] | - | [9] |
Fluoride Ion Configuration | [He]2s²2p⁶ | - | [9] |
Band Gap | 10.8 | eV | [7] |
Ba-F Bond Length | 2.72 | Å | [16] |
Ionic Character | >95% | % | [9] |
Electronegativity Difference | 3.09 | - | [9] |
Formal Charges | Ba²⁺, F⁻ | - | [9] |
Irritant